ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with various functional groups
Preparation Methods
The synthesis of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl, methylbenzyl, and other functional groups.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential antitubercular agent, with significant activity against Mycobacterium tuberculosis.
Material Science: It has been explored as a component in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs).
Biological Research: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate can be compared with other thienopyrimidinone derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular activity and share a similar core structure.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used in optoelectronic materials and have similar electronic properties.
The uniqueness of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate lies in its specific substitutions and the resulting biological and material properties.
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-4-19-10-12-21(13-11-19)31-25(32)24-22-14-15-29(28(34)35-5-2)17-23(22)36-26(24)30(27(31)33)16-20-9-7-6-8-18(20)3/h6-13H,4-5,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZYMBRRLEBKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCN(C5)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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